N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
Description
N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine ring (4-membered nitrogen-containing heterocycle) functionalized with three distinct groups:
- Benzhydryl group: A diphenylmethyl moiety attached to the azetidine nitrogen, providing steric bulk and hydrophobic interactions.
- Carboxamide: A carbonyl-amide group, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZTPSNAZICNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key differences between N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide and structurally related compounds:
Functional Group Analysis
Physicochemical Properties
- Solubility : The benzhydryl and sulfonyl groups likely reduce aqueous solubility compared to analogs like N-phenylpyrrolidine-1-carboxamide, which lacks these hydrophobic moieties.
- Synthetic Complexity : Introducing the (4-methoxyphenyl)sulfonyl group requires specialized sulfonylation steps, whereas urea derivatives (e.g., 1-benzyl-3-[(4-methoxyphenyl)methyl]urea) are synthesized via simpler carbodiimide-mediated couplings .
Preparation Methods
One-Pot Sulfonation-Carboxamide Coupling
A streamlined approach combines sulfonation and carboxamide formation in a single pot. Patent WO2000063168A1 reports:
Solid-Phase Synthesis
For combinatorial libraries, US8957073B2 immobilizes azetidine on Wang resin, performs on-resin sulfonation, and cleaves with TFA to afford the carboxamide.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, retention time = 12.3 minutes.
Challenges and Optimization
- Regioselectivity : Sulfonation at the 3-position is favored due to azetidine’s ring strain and electronic effects.
- Byproducts : Over-sulfonation (disulfonyl derivatives) is minimized by controlling stoichiometry (sulfonyl chloride ≤1.2 equiv).
- Scale-Up : Pilot-scale reactions (1 kg) achieve 68% yield using continuous flow reactors for exotherm management.
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